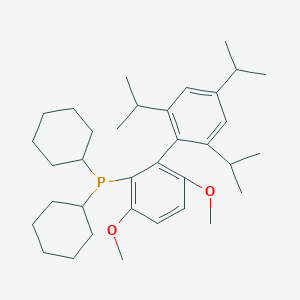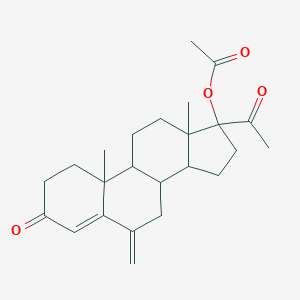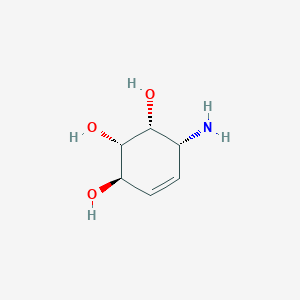
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol, commonly known as D-serine, is a non-essential amino acid that plays a crucial role in the central nervous system. It is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. D-serine has been found to be involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and psychiatric disorders.
Wirkmechanismus
D-serine acts as a co-agonist of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor, which is a subtype of glutamate receptor. Glutamate is the major excitatory neurotransmitter in the brain, and the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor is important for synaptic plasticity and learning and memory. D-serine binds to the glycine site of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor, which enhances the binding of glutamate to the receptor. This results in the activation of the receptor and the influx of calcium ions into the neuron, which is important for synaptic plasticity and learning and memory.
Biochemische Und Physiologische Effekte
D-serine has been found to have various biochemical and physiological effects. It has been shown to enhance (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor function, which is important for synaptic plasticity and learning and memory. D-serine has also been found to be involved in the regulation of neuronal excitability, the modulation of synaptic transmission, and the regulation of neurogenesis. In addition, D-serine has been found to be involved in the pathogenesis of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
D-serine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is a naturally occurring molecule in the brain, which makes it biologically relevant. However, one limitation is that it is difficult to work with in vitro due to its instability and tendency to degrade. Another limitation is that it can be toxic at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on D-serine. One direction is to further investigate its role in the pathogenesis of neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Another direction is to develop more specific and potent modulators of the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor that target the glycine site, which could have therapeutic potential for these disorders. Additionally, further research is needed to understand the regulation of D-serine synthesis and degradation in the brain, as well as its role in other physiological processes.
Synthesemethoden
D-serine can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Enzymatic synthesis involves the use of D-amino acid oxidase (DAO) to convert D-alanine into D-serine. Microbial fermentation involves the production of D-serine by bacteria such as Escherichia coli and Corynebacterium glutamicum.
Wissenschaftliche Forschungsanwendungen
D-serine has been extensively studied in the field of neuroscience, particularly in relation to the (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor. It has been found to be involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, neurodegeneration, and psychiatric disorders. D-serine has been shown to enhance (1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol receptor function, which is important for synaptic plasticity and learning and memory. It has also been found to be involved in the pathogenesis of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
155239-06-8 |
|---|---|
Produktname |
(1R,2S,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(1R,2S,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
RAJLHDDMNNFKNT-KAZBKCHUSA-N |
Isomerische SMILES |
C1=C[C@H]([C@@H]([C@@H]([C@@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
Kanonische SMILES |
C1=CC(C(C(C1N)O)O)O |
Synonyme |
4-Cyclohexene-1,2,3-triol,6-amino-,(1alpha,2alpha,3beta,6alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



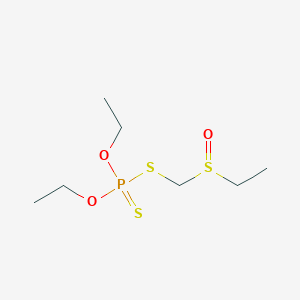
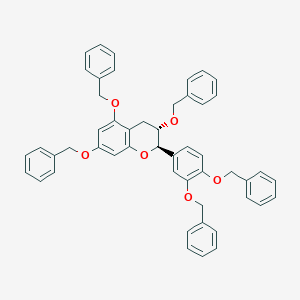
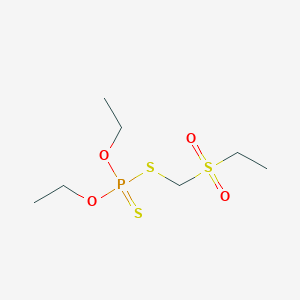

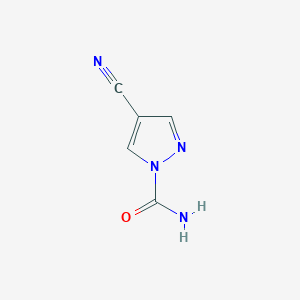


![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)




